(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
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Description
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid, also known as “PTPAA”, is a carboxylic acid that belongs to the family of heterocyclic compounds. Its chemical structure consists of a pyridin-3-yl ring with a propyl side chain and a trifluoromethyl group. PTPAA is a versatile compound that has been extensively studied due to its wide range of applications in scientific research and its potential use in drug design.
Scientific Research Applications
Crystal Structures and Polymeric Networks
- A study reported the crystal structure of a polymeric structure using similar components, demonstrating the potential of pyridine derivatives in constructing complex crystal architectures, which could have implications for materials science and nanotechnology (Can Zhao et al., 2016).
Photophysical Properties and Solar Cell Applications
- Pyridine derivatives, closely related to the compound of interest, have been synthesized and applied in dye-sensitized solar cells (DSSCs), indicating the role of these derivatives in enhancing the performance of solar cells through modification of electrolyte composition (Omid Bagheri et al., 2015).
Luminescence and Electronic Properties
- Research on pyridine–carboxylate ligands demonstrates their application in creating dinuclear complexes with specific luminescence activities, suggesting the potential of such compounds in the development of new luminescent materials and sensors (Xialu Wu et al., 2015).
Intramolecular Proton Transfer
- A compound exhibiting seven-membered ring excited-state intramolecular proton transfer showcases the intricate photophysical behaviors possible with pyridine-based structures, hinting at applications in photonics and optoelectronics (Zhaoyan Guo et al., 2012).
Hydrogen-Bonded Networks
- The ability to form hydrogen-bonded networks in related compounds, as shown in a study, indicates the potential for designing supramolecular materials with specific properties, including photoreactivity (A. Briceño et al., 2007).
Synthetic Applications
- Studies on the synthesis and applications of related pyridine derivatives highlight their versatility in chemical reactions, offering pathways to novel materials with potential uses in various fields such as catalysis, materials science, and pharmaceuticals (B. Modzelewska-Banachiewicz et al., 2012).
properties
IUPAC Name |
(E)-3-[2-propyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-2-3-9-8(5-7-11(17)18)4-6-10(16-9)12(13,14)15/h4-7H,2-3H2,1H3,(H,17,18)/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCIJHJOEHBPBF-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid |
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